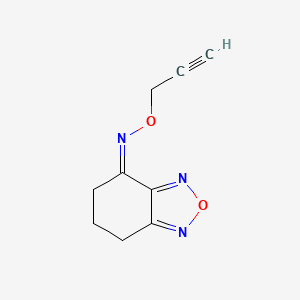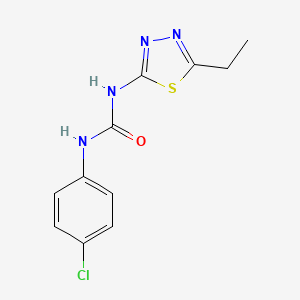
N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
描述
N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been shown to stimulate plant cell division and differentiation, and has been used to regenerate plants from tissue cultures. In addition, TDZ has been found to have potential applications in cancer research and other scientific fields.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is thought to act by inhibiting cytokinin oxidase, an enzyme that degrades cytokinins, which are plant hormones that promote cell division and differentiation. By inhibiting cytokinin oxidase, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea increases the concentration of cytokinins in plant tissues, leading to increased cell division and differentiation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects in plants. It has been shown to induce changes in gene expression, leading to the activation of genes involved in cell division and differentiation. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to affect the metabolism of plant hormones, including auxins and gibberellins, which are also involved in cell division and differentiation.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to induce plant regeneration from tissue cultures, which can be used to produce large numbers of genetically identical plants for research purposes. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to be effective in inducing somatic embryogenesis, which can be used to produce haploid and doubled haploid plants for genetic research.
One limitation of using N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential toxicity to plant cells at high concentrations. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be expensive to produce, which may limit its use in some research applications.
未来方向
There are a number of potential future directions for research on N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the mechanism of action of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, which is not fully understood. Further research is needed to elucidate the molecular pathways involved in N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea-induced cell division and differentiation.
Another area of interest is the potential use of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in cancer research. N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Further research is needed to explore the potential applications of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in cancer treatment.
Finally, there is potential for the use of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in the production of genetically modified crops. N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be used to induce somatic embryogenesis, which can be used to produce haploid and doubled haploid plants for genetic research. This could potentially lead to the development of new crop varieties with improved traits, such as disease resistance or increased yield.
合成方法
N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with ethyl isothiocyanate to form 4-chlorophenylisothiocyanate, which is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl 2-bromoacetate to form 4-chlorophenylhydrazine ethyl ester, which is then reacted with thiourea to form N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.
科学研究应用
N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been extensively used in plant tissue culture research for its ability to stimulate cell division and regeneration. It has been shown to be effective in inducing shoot and root formation in a variety of plant species, and has been used to regenerate plants from tissues such as callus, protoplasts, and somatic embryos. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been used to induce somatic embryogenesis in a number of crop plants, including rice, wheat, and maize.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAGORKCQNEQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330458 | |
| Record name | 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
CAS RN |
53532-44-8 | |
| Record name | 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
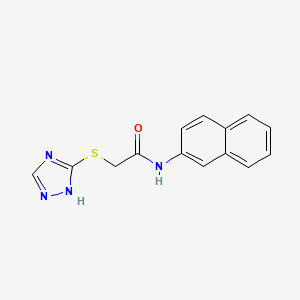
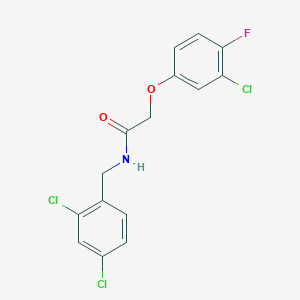
![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)

amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)
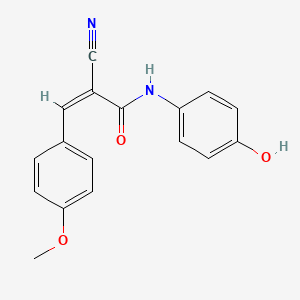

![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)

